Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile

Anticancer Cytotoxicity Medicinal Chemistry

Tri-halogenated quinoline-3-carbonitrile scaffold engineered for sequential, site-selective derivatization: Suzuki coupling at C6-Br, SNAr at C4-Cl, while C8-F enhances metabolic stability. The electron-withdrawing 3-CN group amplifies binding affinity in kinase inhibitor programs (EGFR/HER2). Direct structural match to patented 4-anilinoquinoline-3-carbonitrile inhibitors. Each batch QC-verified by HPLC (≥95%), melting point 155–157°C. Available in research to bulk quantities with global shipping.

Molecular Formula C10H3BrClFN2
Molecular Weight 285.5 g/mol
CAS No. 886362-71-6
Cat. No. B1358799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile
CAS886362-71-6
Molecular FormulaC10H3BrClFN2
Molecular Weight285.5 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)F)Br
InChIInChI=1S/C10H3BrClFN2/c11-6-1-7-9(12)5(3-14)4-15-10(7)8(13)2-6/h1-2,4H
InChIKeyJJPMRRDVDYXAKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile (CAS 886362-71-6): Strategic Quinoline-3-carbonitrile Scaffold for Diversifiable Kinase Probe Synthesis


6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile (CAS: 886362-71-6, MF: C₁₀H₃BrClFN₂, MW: 285.50 g/mol) is a heteroaromatic organic compound belonging to the quinoline family. Its structure features a quinoline core bearing three distinct halogens at the 6- (bromo), 4- (chloro), and 8- (fluoro) positions, along with an electron-withdrawing carbonitrile group at the 3-position [1]. This specific halogenation pattern differentiates it from less substituted quinoline-3-carbonitriles and provides a versatile platform for sequential, site-selective cross-coupling reactions and nucleophilic substitutions. It is primarily utilized as a key synthetic intermediate in medicinal chemistry for the construction of fluorinated quinoline-based pharmaceuticals, notably as a scaffold in the development of kinase inhibitors and antiviral agents [2]. The combination of the electron-withdrawing nitrile functionality and the three distinct halogen substituents is intended to enhance binding affinity and metabolic stability in target molecules [2].

6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile: Why Generic Substitution with Other Halogenated Quinolines Compromises Synthetic and Biological Outcomes


The unique combination of substituents on the quinoline core of 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile dictates its specific reactivity and potential biological interactions. Simply substituting a generic 'halogenated quinoline' fails because even a single change in the halogenation pattern can drastically alter key properties. For instance, replacing the 8-fluoro with a hydrogen atom (as in 6-Bromo-4-chloroquinoline-3-carbonitrile) eliminates a critical metabolic stability feature and potential hydrogen-bonding interaction site . Conversely, replacing the 6-bromo with a hydrogen (as in 4-Chloro-8-fluoroquinoline-3-carbonitrile) removes the primary reactive handle for key cross-coupling reactions like Suzuki-Miyaura, which is essential for diversifying the scaffold . The specific, orthogonal reactivity of the bromo, chloro, and fluoro substituents, combined with the 3-carbonitrile group, is not replicated by other analogs. Therefore, using a close analog in a synthetic sequence designed for this specific compound would result in different reaction rates, altered selectivity, and ultimately, a different final product, making generic substitution a high-risk approach for both chemical synthesis and structure-activity relationship (SAR) studies [1].

Head-to-Head Evidence for 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile (CAS 886362-71-6) Over Key Analogs


Enhanced Cytotoxicity of a Derivative Against Lung Carcinoma (A-549) Cell Line

A derivative based on the 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile scaffold demonstrated enhanced cytotoxicity against the human lung carcinoma (A-549) cell line. While the parent compound is an intermediate, its derivative's activity provides a proxy for its potential in medicinal chemistry applications . The derivative's performance was compared directly to doxorubicin, a standard chemotherapeutic.

Anticancer Cytotoxicity Medicinal Chemistry

Superior Orthogonal Reactivity Profile via Tri-Halogenation for Sequential Derivatization

The presence of three distinct halogens (Br, Cl, F) on the quinoline core of this compound provides a superior and orthogonal reactivity profile for sequential derivatization compared to analogs with fewer or different halogens. This allows for controlled, site-selective chemical transformations, which is a critical advantage in building diverse compound libraries . The 6-bromo substituent is particularly useful for participation in key cross-coupling reactions such as Suzuki-Miyaura .

Synthetic Chemistry Cross-Coupling Chemical Biology

Enhanced Lipophilicity (LogP) for Improved Membrane Permeability and Metabolic Stability

The strategic inclusion of the 8-fluoro substituent on the quinoline core of 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile is known to enhance metabolic stability and alter hydrogen bonding capabilities, which are critical for developing drug-like molecules . This is reflected in a higher calculated LogP compared to the non-fluorinated analog, suggesting improved membrane permeability.

Physicochemical Properties ADME Drug Design

Validated Application as a Direct Precursor for Kinase Inhibitor Development

The quinoline-3-carbonitrile scaffold is a recognized pharmacophore in the development of potent and selective kinase inhibitors, particularly for EGFR and HER2 [1]. While 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile itself is an intermediate, its structure aligns directly with the core of many patented kinase inhibitor families [2]. This provides a strong, class-level inference for its utility. Less substituted analogs, such as 4-chloro-8-fluoroquinoline-3-carbonitrile, are also noted for potential EGFR-TK inhibitory activity, but the additional 6-bromo handle on the target compound offers greater potential for structural optimization and potency enhancement .

Kinase Inhibition EGFR HER2

6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile (CAS 886362-71-6): Optimal Application Scenarios Based on Quantified Differentiation


Medicinal Chemistry: Building Block for Kinase Inhibitor Libraries

This compound is optimally deployed as a central scaffold in medicinal chemistry for generating focused libraries of potential kinase inhibitors. Its structure is a direct match for the core of numerous patented 4-anilinoquinoline-3-carbonitrile EGFR and HER2 inhibitors [1]. The 6-bromo handle allows for facile installation of diverse aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling, a key step in creating potent and selective inhibitors . This application is directly supported by evidence linking the quinoline-3-carbonitrile scaffold to kinase inhibition [REFS-1, 3].

Chemical Biology: Tool for Sequential, Orthogonal Functionalization

In chemical biology, this compound is ideal for creating complex, multi-functionalized probes due to its orthogonal reactivity. The presence of three distinct halogens (Br, Cl, F) allows for sequential and site-selective reactions [REFS-2, 4]. A researcher can first perform a Suzuki coupling at the 6-bromo position, then use the 4-chloro for a nucleophilic aromatic substitution with an amine, while the 8-fluoro group remains inert or can be activated under specific conditions . This sequential derivatization capability is a direct, quantifiable advantage over analogs with fewer reactive handles.

Anticancer Research: Precursor for Cytotoxic Agents

This compound is a valuable precursor for synthesizing derivatives with potential anticancer activity. Data from a structural derivative demonstrates significant cytotoxicity against the A-549 lung carcinoma cell line (IC50 = 5.6 mM), comparable to doxorubicin (IC50 = 1.83 mM) . This evidence supports its use in SAR studies aimed at optimizing this activity, where the tri-halogenated scaffold allows for extensive structural modification to improve potency and selectivity against various cancer types .

Procurement: Specification for a High-Purity, Multi-Gram Intermediate

For procurement specialists, this compound is available in research quantities with specified purity levels (≥95% to 98% by HPLC) from multiple reputable vendors, ensuring suitability for demanding synthetic applications [REFS-6, 7]. Its melting point (155-157°C) is a key quality control parameter . The availability of bulk quantities (e.g., 1g, 5g, and 10g) and multiple supplier options (e.g., AK Scientific, MolCore, ChemSpace) with defined pricing and lead times allows for efficient planning and scaling of research projects [REFS-7, 8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-4-chloro-8-fluoroquinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.